1-Boc-5,5-dimethyl-3-piperidone
Overview
Description
1-Boc-5,5-dimethyl-3-piperidone, also known as tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate, is a piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Mechanism of Action
Target of Action
1-Boc-5,5-dimethyl-3-piperidone is a compound that is used as a building block in the synthesis of various pharmaceuticals . .
Mode of Action
It’s important to note that as a building block in drug synthesis, its mode of action would largely depend on the final compound it is incorporated into .
Biochemical Pathways
As a building block in drug synthesis, the biochemical pathways it affects would largely depend on the final compound it is incorporated into .
Pharmacokinetics
As a building block in drug synthesis, its pharmacokinetic properties would largely depend on the final compound it is incorporated into .
Result of Action
As a building block in drug synthesis, its effects would largely depend on the final compound it is incorporated into .
Action Environment
As a building block in drug synthesis, these factors would largely depend on the final compound it is incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-5,5-dimethyl-3-piperidone can be synthesized through several methods. One common method involves the reduction of 3-hydroxypyridine, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, and subsequent oxidation . Another method involves the double C-H functionalization and cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5,5-dimethyl-3-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Substituted piperidone derivatives are formed.
Scientific Research Applications
1-Boc-5,5-dimethyl-3-piperidone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-piperidone: Another piperidone derivative with similar protective Boc group but different substitution pattern.
5,5-Dimethyl-3-piperidone: Lacks the Boc protective group, leading to different reactivity and applications.
Uniqueness
1-Boc-5,5-dimethyl-3-piperidone is unique due to its specific substitution pattern and the presence of the Boc protective group, which provides steric hindrance and influences its reactivity and applications .
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWTYQQVHHCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN(C1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000894-83-6 | |
Record name | tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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